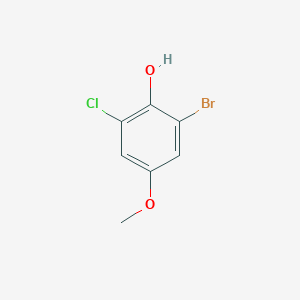
2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride, commonly referred to as 2-F3MBS, is a highly versatile reagent used in organic synthesis. It has been used in a wide range of applications, from pharmaceuticals to materials science. In its simplest form, 2-F3MBS is a white crystalline solid with a melting point of 109-110°C. It is soluble in many organic solvents, such as dichloromethane, ethyl acetate, and chloroform, and is stable in air. 2-F3MBS is an important reagent for a wide range of synthetic methods, such as Suzuki, Stille, and Sonogashira couplings, as well as other cross-coupling reactions.
Mecanismo De Acción
2-F3MBS is a highly reactive reagent and can be used as a nucleophile in a variety of reactions. It reacts with a variety of electrophiles, such as alkyl halides and aryl halides, to form carbon-carbon and carbon-oxygen bonds. It is also used in the synthesis of aryl-aryl bonds through a Suzuki coupling reaction and in the synthesis of aryl-alkyl bonds through a Stille coupling reaction.
Biochemical and Physiological Effects
2-F3MBS is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of pharmaceuticals and other compounds, which may have biochemical and physiological effects. It is important to note that these effects will depend on the structure of the compound being synthesized and the intended application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-F3MBS in laboratory experiments is its high reactivity and selectivity. It is able to selectively react with a variety of electrophiles, allowing for the synthesis of a variety of compounds with different structures. Additionally, it is relatively easy to handle and is stable in air. However, it is important to note that 2-F3MBS can be toxic and should be handled with care.
Direcciones Futuras
Could include the development of new reaction conditions for the synthesis of various compounds, such as pharmaceuticals, materials, and fluorescent dyes. Additionally, research could be conducted to explore the use of 2-F3MBS in other fields, such as catalysis and biochemistry. Finally, further research could be conducted to explore the potential toxicity of 2-F3MBS and to develop methods for its safe handling.
Métodos De Síntesis
2-F3MBS is typically synthesized through a two-step process. The first step involves the reaction of trifluoromethylbenzene sulfonyl chloride with 2-fluoroaniline in the presence of a strong base, such as sodium hydride. This reaction produces 2-fluoro-3-(trifluoromethyl)benzenesulfonamide, which is then hydrolyzed in the second step to yield 2-F3MBS. This method is highly efficient and can be carried out in a single pot.
Aplicaciones Científicas De Investigación
2-F3MBS has been widely used in scientific research for a variety of applications. It has been used in the synthesis of pharmaceuticals, such as the anticonvulsant drug lacosamide, as well as in the synthesis of organic materials, such as polymers and nanomaterials. Additionally, it has been used in the synthesis of fluorescent dyes, which are used in a variety of biological assays.
Propiedades
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)5-3-1-2-4(6(5)9)7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDWDIVRHEMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














